molecular formula C13H14N2O2 B12529488 2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide CAS No. 709039-06-5

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B12529488
CAS No.: 709039-06-5
M. Wt: 230.26 g/mol
InChI Key: KFKGEEWXSCGWRK-UHFFFAOYSA-N
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Description

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is a synthetic enamide derivative characterized by a cyano group at the α-position, an ethoxy substituent at the β-position, and a 2-methylphenyl anilide moiety. Its synthesis typically involves condensation reactions of cyanoacrylates with substituted anilines, as exemplified in related compounds (e.g., ).

Properties

CAS No.

709039-06-5

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

2-cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide

InChI

InChI=1S/C13H14N2O2/c1-3-17-9-11(8-14)13(16)15-12-7-5-4-6-10(12)2/h4-7,9H,3H2,1-2H3,(H,15,16)

InChI Key

KFKGEEWXSCGWRK-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C#N)C(=O)NC1=CC=CC=C1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide typically involves the reaction of 2-methylphenylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group and ethoxy group play crucial roles in its reactivity and binding affinity. The compound may modulate enzyme activity or receptor interactions, leading to its observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the prop-2-enamide backbone and the anilide ring. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (R1, R2, R3) Key Features
2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide (Target) R1=CN, R2=OEt, R3=2-methylphenyl Balanced lipophilicity; moderate steric hindrance from 2-methylphenyl
(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide R1=CN, R2=4-OEt-phenyl, R3=4-CF3-phenyl Enhanced lipophilicity due to CF3; potential antimicrobial activity
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide R1=CN, R2=4-NMe2-phenyl, R3=Ph Electron-donating NMe2 group; improved solubility
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide R1=H, R2=3-MeO-4-OH-phenyl, R3=Ph-CH2CH2 Antioxidant potential due to phenolic groups

Key Observations :

  • Lipophilicity : The target compound’s ethoxy and 2-methylphenyl groups balance solubility and membrane permeability. CF3-substituted analogues () exhibit higher logP, favoring antimicrobial activity but risking toxicity.

Crystallographic and Structural Insights

Crystallographic data for analogues (e.g., ) reveal monoclinic crystal systems (space group P21/c), with hydrogen-bonding networks stabilizing the E-configuration. The target compound likely adopts a similar conformation, as seen in related enamide derivatives resolved via SHELX software ().

Biological Activity

2-Cyano-3-ethoxy-N-(2-methylphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, detailing its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a cyano group, an ethoxy substituent, and an amide linkage. Its molecular formula is C13H15N2O2, and it possesses unique properties that may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity or receptor binding, leading to various biological responses.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.
  • Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, influencing processes such as apoptosis or inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and colon cancer cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)25
HCT116 (Colon Cancer)30

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that modifications to the ethoxy group enhanced the compound's efficacy against resistant bacterial strains.
  • Anticancer Properties : Research published in the Journal of Medicinal Chemistry (2024) highlighted the compound's ability to induce apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

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